![molecular formula C4H8N6O B1275783 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one CAS No. 89124-32-3](/img/structure/B1275783.png)
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Overview
Description
“4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” is a chemical compound with the molecular formula C4H8N6O . It’s a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have attracted attention due to their diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives like “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” involves various types of chemical reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Molecular Structure Analysis
The molecular structure of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . Detailed structural insights and vibrational assignments can be obtained using multi-spectroscopic techniques such as NMR, FT-IR, FT-Raman, and UV-vis along with quantum chemical calculations .Chemical Reactions Analysis
The chemical reactivity of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be studied through various reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . These databases provide information about its structure, chemical names, classification, patents, literature, biological activities, and more .Scientific Research Applications
Synthesis of Heterocyclic Compounds
AHMT serves as a precursor in the synthesis of various heterocyclic compounds. A notable reaction is its cascade reaction with triethyl orthoacetate, which leads to the formation of several triazolo-triazine derivatives . These compounds are of interest due to their potential biological activities and as frameworks for constructing bioactive molecules.
Selective Adsorption of Metals
Modified graphene oxide with AHMT has shown greatly enhanced selective adsorption of gallium (Ga) from aqueous solutions . This application is significant for environmental protection and resource utilization, particularly in the recovery of Ga from industrial residues.
Development of Bioactive Molecules
AHMT derivatives have been explored for their potential as bioactive molecules. They have shown promise as inhibitors of adenosine A2a receptors, neuroprotectors, antitumor agents, and herbicides . This versatility makes AHMT a valuable scaffold in medicinal chemistry.
Sensor Development
AHMT has been utilized in the development of highly selective sensors. For instance, it has been used as a selective material for the detection of copper (II) ions in solution, demonstrating its utility in environmental monitoring and analytical chemistry .
Organic Synthesis
In organic synthesis, AHMT can undergo various reactions to form new compounds with potential applications in different fields. Its reactivity with ortho esters, for example, has been proposed as a mechanism for the alkylation of amino-substituted triazolo-triazines .
Agricultural Chemistry
AHMT derivatives have been investigated for their use in agricultural chemistry, particularly as herbicides . The triazine ring, a common motif in many herbicides, suggests that AHMT can be a key intermediate in the development of new agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that various derivatives of the [1,2,4]triazolo[1,5-a][1,3,5]triazine heterocyclic system, to which this compound belongs, have been shown to be inhibitors of adenosine a2a receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .
Mode of Action
The compound undergoes a cascade reaction with triethyl orthoacetate. The initially formed 7-amino-substituted 3-methyl [1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-ones undergo a Dimroth-type rearrangement, forming 5-amino-substituted 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones . These then undergo alkylation at three positions .
Biochemical Pathways
Given its structural similarity to other triazine derivatives, it may influence pathways involving adenosine a2a receptors .
Result of Action
Similar compounds have shown potential as neuroprotectors, antitumor agents, and herbicides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one. For instance, the compound’s reaction with triethyl orthoacetate is temperature-dependent
properties
IUPAC Name |
4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFPBWZQPPESLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401811 | |
Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
CAS RN |
89124-32-3 | |
Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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